N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFIOWCWKFJBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting 5-amino-2-fluoroaniline is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine Positioning: Dual fluorine substitution (as in the target compound) may enhance metabolic stability and bioavailability compared to mono-fluorinated analogs (e.g., N-(2,6-difluorophenyl)-4-fluorobenzamide) .
- Polar vs. Hydrophobic Groups : The introduction of heptyloxy () or thiourea () substituents alters solubility and Log P, impacting drug-likeness.
- Synthetic Efficiency : Yields vary significantly; for example, thiourea derivatives () achieve 70–89% yields, while heterocyclic hybrids () show lower yields (9.5–63.4%), likely due to steric or electronic challenges.
Physical and Crystallographic Properties
- Melting Points : Heterocyclic analogs () exhibit a wide melting range (183–249°C), influenced by crystal packing and hydrogen-bonding networks.
- Structural Analysis : Crystallographic studies using SHELX software () reveal that thiourea derivatives form extensive intermolecular hydrogen bonds, stabilizing their solid-state structures .
Biological Activity
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated aromatic amide structure, which is essential for its interaction with biological targets. The presence of amino and fluorine groups enhances its reactivity and potential for binding to various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor in various biochemical pathways. It may modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby altering their function.
- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- In Vitro Studies : The compound has shown inhibitory effects on cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, studies have reported IC50 values in the micromolar range against various solid tumor cell lines .
- Mechanism of Action : Its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which are crucial for inhibiting tumor growth .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound is being explored for anti-inflammatory applications:
- Biochemical Pathways : this compound may inhibit specific inflammatory pathways, contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values in micromolar range | |
| Anti-inflammatory | Potential inhibition of inflammatory pathways | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study: Antitumor Efficacy
A notable study demonstrated the antitumor efficacy of this compound in xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via amide coupling. A common approach involves reacting 5-amino-2-fluorophenylamine with 4-fluorobenzoic acid derivatives (e.g., acid chloride) in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Reaction optimization includes refluxing under anhydrous conditions (e.g., acetone) for 20–60 minutes to minimize side products. Post-synthesis purification via recrystallization (e.g., dichloromethane/methanol mixtures) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
- X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry and intramolecular interactions (e.g., hydrogen bonds). SHELX programs (SHELXL for refinement) are widely used for resolving structural parameters .
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., dihedral angle variations) be resolved for fluorinated benzamide derivatives?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 31.99° vs. 9.17° in thiourea analogs ) arise from substituent effects and intermolecular forces. Use SHELXL to refine hydrogen bonding networks and validate intramolecular interactions (e.g., N–H⋯O/S). Hirshfeld surface analysis (e.g., fingerprint plots for H⋯F contacts) quantifies non-covalent interactions, aiding in resolving structural ambiguities .
Q. What strategies improve reaction yields in fluorobenzamide synthesis, particularly for scale-up?
- Methodological Answer : Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Tuning : DMAP accelerates coupling efficiency by reducing activation energy .
- Temperature Control : Reflux at 343 K for precise time intervals (e.g., 20 minutes for thiourea derivatives ) minimizes decomposition.
- Workflow Adjustments : Multi-step protocols (e.g., isolating intermediates like 4-fluorophenyl isothiocyanate) improve final product purity .
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationships of fluorobenzamide derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., fluorine’s electron-withdrawing effect on aromatic rings) .
- Molecular Docking : Screen derivatives against targets (e.g., COX enzymes) using AutoDock Vina. Validate binding poses with in vitro assays (e.g., enzyme inhibition) .
- Pharmacophore Modeling : Map functional groups (e.g., fluorophenyl, amide) to correlate spatial arrangements with bioactivity .
Q. What experimental approaches validate the biological mechanisms of fluorobenzamide analogs in enzyme studies?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess ligand-enzyme interactions .
- Mutagenesis Studies : Engineer enzyme variants (e.g., replacing active-site residues) to probe hydrogen bonding or halogen bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
